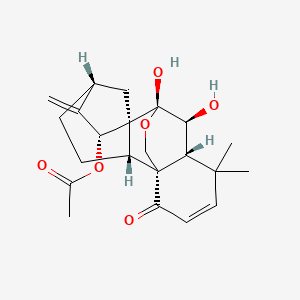

Maoecrystal B

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H28O6 |

|---|---|

Molecular Weight |

388.5 g/mol |

IUPAC Name |

[(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate |

InChI |

InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13-,14+,16-,17+,18-,20-,21+,22+/m1/s1 |

InChI Key |

KNRAGAKNFNKKQF-FXSDCIRHSA-N |

Isomeric SMILES |

CC(=O)O[C@@H]1C(=C)[C@@H]2CC[C@@H]3[C@]1(C2)[C@@]4([C@H]([C@H]5[C@@]3(CO4)C(=O)C=CC5(C)C)O)O |

Canonical SMILES |

CC(=O)OC1C(=C)C2CCC3C1(C2)C4(C(C5C3(CO4)C(=O)C=CC5(C)C)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Maoecrystal V: A Technical Guide to its Discovery, Isolation, and Characterization from Isodon eriocalyx

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V, a structurally unique C19 diterpenoid, was first isolated from the leaves of the Chinese medicinal herb Isodon eriocalyx.[1] Its intricate pentacyclic framework, featuring a novel 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton, presented a significant challenge for structural elucidation, which was ultimately confirmed by comprehensive NMR, MS, and single-crystal X-ray diffraction studies.[1] Initial reports highlighted its remarkable in vitro cytotoxic activity against human cervical cancer (HeLa) cells, sparking considerable interest in the scientific community.[2] However, subsequent studies have questioned these initial biological findings. This technical guide provides a detailed overview of the discovery, isolation, and characterization of Maoecrystal V, presenting the original experimental protocols, quantitative data, and a discussion of its biological evaluation.

Discovery and Botanical Source

Maoecrystal V was first reported in 2004 by Sun and coworkers, isolated from the leaves of Isodon eriocalyx (Dunn.) Hara, a plant used in Chinese folk medicine.[1][3] The plant is a subshrub or shrub native to South-Central China and Northern Indo-China.[3] The isolation of Maoecrystal V was part of a broader investigation into the chemical constituents of the Isodon genus, known for producing a rich variety of diterpenoids with diverse biological activities.[1][4]

Isolation and Purification

The isolation of Maoecrystal V from the dried and powdered leaves of Isodon eriocalyx involved a multi-step extraction and chromatographic process. The following protocol is based on the original publication by Sun et al. (2004).

Experimental Protocol: Isolation of Maoecrystal V

-

Extraction:

-

Air-dried and powdered leaves of Isodon eriocalyx (10 kg) were extracted with 95% ethanol (B145695) (3 x 20 L) at room temperature.

-

The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform, and ethyl acetate.

-

-

Column Chromatography:

-

The chloroform-soluble fraction (200 g) was subjected to column chromatography on silica (B1680970) gel (2 kg, 100-200 mesh).

-

Elution was performed with a gradient of chloroform-methanol (100:1 to 10:1).

-

-

Further Chromatographic Separation:

-

Fractions eluted with chloroform-methanol (50:1) were combined and further purified by repeated column chromatography on silica gel.

-

Subsequent purification was carried out using Sephadex LH-20 (eluted with chloroform-methanol, 1:1) and preparative thin-layer chromatography (pTLC) to yield pure Maoecrystal V (15 mg).

-

References

Unveiling the Architecture of Maoecrystal V: A Technical Guide to its X-ray Crystallographic Structural Elucidation

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the structural elucidation of maoecrystal V, a complex diterpenoid, through the lens of X-ray crystallography. The intricate three-dimensional arrangement of atoms in maoecrystal V was definitively established by this powerful analytical technique, providing a crucial foundation for subsequent synthetic efforts and biological investigations. This document details the crystallographic data, experimental protocols, and the logical workflow of this process.

Crystallographic Data of Maoecrystal V

| Parameter | Value |

| Chemical Formula | C₂₀H₂₂O₅ |

| Formula Weight | 342.38 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.134(3) |

| b (Å) | 13.018(4) |

| c (Å) | 15.632(5) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1655.3(9) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.373 |

| Absorption Coefficient (mm⁻¹) | 0.098 |

| F(000) | 728 |

Table 1: Crystal data and structure refinement for maoecrystal V.

Experimental Protocols

The structural determination of maoecrystal V via X-ray crystallography involves a series of critical experimental steps, from obtaining suitable crystals to refining the final structural model.

Crystallization

The initial step in X-ray crystallographic analysis is the growth of high-quality single crystals. For the synthetically produced maoecrystal V, crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound. While the specific solvent system used in the original 2004 study is not detailed in the available literature, a common technique for molecules of this nature involves dissolving the purified compound in a suitable solvent mixture, such as ethyl acetate (B1210297) and hexane, and allowing the solvent to evaporate slowly over time. This process encourages the formation of a well-ordered crystal lattice.

X-ray Data Collection

A single crystal of maoecrystal V was mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern, consisting of a series of spots of varying intensities, was recorded on a detector as the crystal was rotated.

Data Collection Parameters:

| Parameter | Value |

| Radiation Source | MoKα (λ = 0.71073 Å) |

| Temperature | 100(2) K |

| Theta range for data collection | 2.256 to 28.332° |

| Index ranges | -10<=h<=10, -17<=k<=17, -20<=l<=20 |

| Reflections collected | 34483 |

| Independent reflections | 4113 [R(int) = 0.0440] |

| Completeness to theta = 25.242° | 100.0 % |

Table 2: Data collection and processing parameters for maoecrystal V.

Structure Solution and Refinement

The collected diffraction data was then used to solve and refine the crystal structure. The phase problem, a central challenge in X-ray crystallography, was solved using direct methods. The resulting electron density map was interpreted to build an initial model of the maoecrystal V molecule. This model was then refined against the experimental data to improve its accuracy.

Refinement Details:

| Parameter | Value |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 4113 / 0 / 227 |

| Goodness-of-fit on F² | 1.033 |

| Final R indices [I>2sigma(I)] | R1 = 0.0333, wR2 = 0.0814 |

| R indices (all data) | R1 = 0.0366, wR2 = 0.0838 |

| Absolute structure parameter | 0.0(6) |

| Largest diff. peak and hole (e.Å⁻³) | 0.281 and -0.198 |

Table 3: Structure solution and refinement details for maoecrystal V.

Workflow for Structural Elucidation by X-ray Crystallography

The overall process for determining the structure of maoecrystal V using X-ray crystallography can be visualized as a logical workflow.

Caption: Experimental workflow for the structural elucidation of maoecrystal V by X-ray crystallography.

References

Maoecrystal V: A Technical Guide to an Enigmatic ent-Kaurane Diterpenoid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V is a structurally complex, highly modified C19 ent-kaurane diterpenoid isolated from the leaves of the Chinese medicinal herb Isodon eriocalyx. First reported in 2004, its unique pentacyclic skeleton, featuring a congested array of stereocenters, has made it a compelling target for total synthesis. Initial studies reported potent and selective cytotoxic activity against HeLa human cervical cancer cells, sparking interest in its potential as an anticancer agent. However, subsequent investigations by other research groups, using synthetically derived maoecrystal V, have contested these initial findings, reporting a lack of cytotoxic activity. This technical guide provides a comprehensive overview of the chemical structure of maoecrystal V, detailing its spectroscopic and physical properties. It includes a summary of the original isolation protocol and a generalized methodology for the cytotoxicity assays that have been central to its controversial biological evaluation. Furthermore, this guide presents the general biosynthetic pathway of ent-kaurane diterpenoids and visualizes the core chemical structures using Graphviz diagrams. The conflicting biological data surrounding maoecrystal V underscores the complexities and challenges in natural product drug discovery and highlights the importance of rigorous, independent verification of biological activity. To date, the specific signaling pathways through which maoecrystal V may exert any biological effects remain unelucidated.

Core Chemical Structure and Properties

Maoecrystal V is classified as a 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane diterpenoid. Its intricate and highly oxygenated pentacyclic framework presents a significant synthetic challenge.

Spectroscopic and Physical Data

The structural elucidation of maoecrystal V was accomplished through a combination of spectroscopic techniques, including NMR and mass spectrometry, and confirmed by single-crystal X-ray diffraction.

Table 1: Physical and Spectroscopic Properties of Maoecrystal V

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂O₅ | [1] |

| Molecular Weight | 330.38 g/mol | [1] |

| Appearance | Colorless crystals | [1] |

| Melting Point | 236-238 °C | [1] |

| Optical Rotation | [α]D²⁰ -86.7 (c 0.15, CHCl₃) | [1] |

| HR-ESI-MS | m/z 353.1359 [M+Na]⁺ (Calcd. for C₁₉H₂₂O₅Na, 353.1365) | [2] |

Table 2: ¹H NMR Spectroscopic Data for Maoecrystal V (500 MHz, CDCl₃)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1α | 2.58 | d | 18.5 |

| 1β | 2.29 | d | 18.5 |

| 2 | 5.97 | s | |

| 4α | 2.45 | d | 17.5 |

| 4β | 2.37 | d | 17.5 |

| 5 | 2.71 | s | |

| 11α | 2.05 | m | |

| 11β | 1.85 | m | |

| 12α | 1.70 | m | |

| 12β | 1.55 | m | |

| 13 | 2.89 | d | 5.0 |

| 14α | 2.15 | m | |

| 14β | 1.95 | m | |

| 16 | 3.15 | q | 7.0 |

| 17-Me | 1.25 | d | 7.0 |

| 18-Me | 1.15 | s | |

| 19-Me | 1.08 | s |

Data extracted from the supporting information of total synthesis publications, consistent with the original report.

Table 3: ¹³C NMR Spectroscopic Data for Maoecrystal V (125 MHz, CDCl₃)

| Position | δ (ppm) |

| 1 | 49.5 |

| 2 | 124.9 |

| 3 | 164.2 |

| 4 | 37.8 |

| 5 | 55.1 |

| 7 | 209.8 |

| 8 | 90.1 |

| 9 | 59.8 |

| 10 | 47.9 |

| 11 | 30.1 |

| 12 | 25.4 |

| 13 | 45.2 |

| 14 | 33.6 |

| 15 | 211.5 |

| 16 | 48.7 |

| 17 | 14.9 |

| 18 | 28.5 |

| 19 | 28.1 |

| 20 | 170.1 |

Data extracted from the supporting information of total synthesis publications, consistent with the original report.

Experimental Protocols

Isolation of Maoecrystal V from Isodon eriocalyx

The following is a summary of the original protocol for the isolation of maoecrystal V.[1]

-

Extraction: Air-dried and powdered leaves of Isodon eriocalyx (10 kg) were extracted with 95% ethanol (B145695) at room temperature. The solvent was removed under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract was suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate.

-

Column Chromatography: The chloroform-soluble fraction was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform and methanol.

-

Further Purification: Fractions containing maoecrystal V were combined and further purified by repeated column chromatography on silica gel and preparative thin-layer chromatography (TLC) to yield pure maoecrystal V.

-

Crystallization: The purified compound was crystallized from a mixture of chloroform and acetone (B3395972) to afford colorless crystals.

Cytotoxicity Assay against HeLa Cells (MTT Assay)

The following is a generalized protocol for assessing the cytotoxicity of maoecrystal V against HeLa cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, based on common practices.

-

Cell Seeding: HeLa cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in a suitable culture medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: A stock solution of maoecrystal V in DMSO is prepared and serially diluted with culture medium to achieve the desired final concentrations. The culture medium is removed from the wells and replaced with the medium containing different concentrations of maoecrystal V. Control wells receive medium with DMSO at the same final concentration as the treatment wells.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilization solution (e.g., DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Visualizations

General Biosynthetic Pathway of ent-Kaurane Diterpenoids

The biosynthesis of ent-kaurane diterpenoids begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). A two-step cyclization process catalyzed by diterpene synthases forms the characteristic tetracyclic ent-kaurane skeleton.

Chemical Structures

The following diagrams illustrate the core ent-kaurane skeleton and the specific, complex structure of maoecrystal V.

Biological Activity and Mechanism of Action

The biological activity of maoecrystal V is a subject of significant debate. The initial report in 2004 by Sun and colleagues described potent and selective cytotoxicity against HeLa cells with an IC₅₀ value of 0.02 µg/mL.[1] This finding spurred considerable interest from the synthetic chemistry community.

However, a 2016 report by Baran and coworkers on the total synthesis of maoecrystal V presented conflicting results.[2] Their synthetically produced maoecrystal V was evaluated against a panel of cancer cell lines, including HeLa, and was found to be devoid of cytotoxic activity. This discrepancy raises important questions about the initial biological screening, the potential for variability in biological assays, or the possibility of a synergistic effect with other co-isolated compounds in the original natural product extract.

To date, there is a lack of published research investigating the specific molecular mechanisms or signaling pathways through which maoecrystal V might exert any biological effects. Searches for its influence on apoptosis, cell cycle progression, or specific signaling cascades have not yielded any definitive pathways. This remains a significant knowledge gap.

Conclusion

Maoecrystal V stands as a molecule of great interest due to its formidable chemical architecture. While the initial reports of its potent anticancer activity were tantalizing, the current body of evidence is conflicting, casting doubt on its potential as a standalone cytotoxic agent. This technical guide has provided a detailed summary of the known chemical and physical properties of maoecrystal V, along with relevant experimental protocols. The lack of data on its mechanism of action and the controversy surrounding its bioactivity highlight a clear need for further research to resolve these inconsistencies and to fully understand the biological relevance, if any, of this complex natural product. For researchers in drug development, the story of maoecrystal V serves as a valuable case study in the rigorous validation required in the journey from natural product discovery to potential therapeutic application.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of Maoecrystal V in Isodon Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V, a highly complex diterpenoid isolated from Isodon eriocalyx, has captivated chemists and biologists alike due to its unique rearranged ent-kaurane skeleton and initially reported potent cytotoxic activities. While its total synthesis has been a subject of intense research, the natural biosynthetic pathway orchestrated within the plant remains a topic of significant scientific inquiry. This technical guide provides a comprehensive overview of the current understanding of maoecrystal V biosynthesis, detailing the established enzymatic steps for the formation of its ent-kaurane precursor and exploring the proposed, yet to be experimentally verified, complex skeletal rearrangements. This document is intended to serve as a resource for researchers in natural product biosynthesis, enzymology, and drug discovery, highlighting both the knowns and the significant unknowns in the fascinating biogenesis of this intricate molecule.

I. Biosynthesis of the ent-Kaurane Skeleton: The Established Pathway

The biosynthesis of maoecrystal V begins with the formation of the characteristic tetracyclic ent-kaurane skeleton, a pathway shared with other diterpenoids in Isodon species. This initial phase is a two-step cyclization process starting from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

Key Enzymes and Their Characteristics

The formation of ent-kaurene (B36324) from GGPP is catalyzed by two key diterpene synthases (diTPSs): ent-copalyl diphosphate (B83284) synthase (CPS) and ent-kaurene synthase (KS). In Isodon eriocalyx, specific enzymes have been identified and characterized that are dedicated to this pathway.

| Enzyme Name | Abbreviation | Source Organism | Substrate | Product | Cofactors | Optimal pH | Optimal Temp. |

| ent-copalyl diphosphate synthase 3 | IeCPS3 | Isodon eriocalyx | Geranylgeranyl pyrophosphate (GGPP) | ent-copalyl pyrophosphate (ent-CPP) | Mg2+, K+ | 7.0-8.0 | 30-35°C |

| ent-kaurene synthase 1 | IeKS1 | Isodon eriocalyx | ent-copalyl pyrophosphate (ent-CPP) | ent-kaurene | Mg2+ | 7.5-8.5 | 30-35°C |

Note: Specific kinetic parameters (Km, kcat) for these enzymes are not extensively reported in the available literature.

Biosynthetic Pathway of ent-Kaurene

The synthesis of the foundational ent-kaurene skeleton is a critical prelude to the complex rearrangements that yield maoecrystal V.

II. The Enigma of Rearrangement: Proposed Pathways to Maoecrystal V

The transformation of the relatively simple ent-kaurane skeleton into the highly rearranged and oxidized structure of maoecrystal V is the most speculative and intriguing part of its biosynthesis. To date, no definitive experimental evidence, such as isotopic tracer studies or characterization of the specific enzymes, has been published to confirm these pathways. However, two primary hypotheses have been proposed based on the co-isolation of related diterpenoids. These rearrangements are thought to be catalyzed by a series of cytochrome P450 monooxygenases (CYPs) and other tailoring enzymes.

Proposal 1: Rearrangement from an epi-Eriocalyxin A Intermediate

The first proposal, suggested at the time of maoecrystal V's discovery, posits that it arises from a precursor like epi-eriocalyxin A through a complex cascade of oxidative rearrangements.

Proposal 2: Divergent Pathway to Maoecrystal V and Maoecrystal Z

A second hypothesis emerged following the isolation of maoecrystal Z, another rearranged diterpenoid from I. eriocalyx. This proposal suggests a common precursor that diverges to form both maoecrystal V and Z through different rearrangement cascades.

III. Experimental Protocols: Characterization of Isodon Diterpene Synthases

The functional characterization of IeCPS3 and IeKS1 from I. eriocalyx provides a blueprint for identifying and validating enzymes in this biosynthetic pathway. The following is a generalized workflow based on published methodologies.

Experimental Workflow for diTPS Characterization

1. RNA Extraction and Gene Cloning:

-

Total RNA is extracted from the leaves of I. eriocalyx, where diterpenoid biosynthesis is most active.

-

Putative diTPS genes are identified through transcriptome analysis and amplified via RT-PCR.

-

The full-length cDNA is cloned into a suitable expression vector (e.g., pET28a for E. coli or pESC-URA for yeast).

2. Heterologous Expression and Protein Purification:

-

The expression vector is transformed into a suitable host strain (e.g., E. coli BL21(DE3)).

-

Protein expression is induced (e.g., with IPTG), and the cells are harvested and lysed.

-

The recombinant protein, often with a His-tag, is purified using affinity chromatography (e.g., Ni-NTA).

3. In Vitro Enzyme Assays:

-

The purified enzyme is incubated with its substrate (GGPP for CPS, ent-CPP for KS) in a reaction buffer containing necessary cofactors (typically MgCl2 and a buffer like HEPES or Tris-HCl).

-

Reactions are typically run at 30°C for several hours.

-

The reaction is quenched, and the products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

4. Product Identification:

-

The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

-

The identity of the product is confirmed by comparing its mass spectrum and retention time with those of an authentic standard.

IV. Future Directions and Conclusion

The biosynthesis of maoecrystal V presents a compelling case study in the evolution of complex metabolic pathways. While the initial steps leading to the ent-kaurane skeleton are now understood, the intricate rearrangements that define maoecrystal V's unique architecture remain a "black box." Future research should focus on:

-

Isotopic Labeling Studies: Feeding experiments with labeled precursors (e.g., 13C- or 2H-labeled mevalonate (B85504) or geraniol) in I. eriocalyx cell cultures or whole plants could help trace the biosynthetic pathway and identify key intermediates.

-

Functional Genomics: Transcriptome and proteome analysis of different tissues of I. eriocalyx can identify candidate cytochrome P450s and other tailoring enzymes that are co-expressed with the known diTPSs.

-

In Vitro Reconstitution: Once candidate enzymes are identified, their function can be validated through in vitro assays with the proposed intermediates.

Elucidating the complete biosynthetic pathway of maoecrystal V will not only solve a fascinating biochemical puzzle but also provide a powerful toolkit of enzymes for synthetic biology and the potential to produce novel, high-value compounds for pharmaceutical applications. The journey to fully map this intricate biosynthetic pathway is still in its early stages, offering exciting opportunities for discovery.

Spectroscopic Profile of Maoecrystal V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx. The structural elucidation of this natural product was heavily reliant on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document compiles the key spectroscopic data and the experimental protocols used for their acquisition, presented in a clear and accessible format to support further research and development efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been pivotal in determining the intricate pentacyclic structure of maoecrystal V. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are crucial for the structural verification of synthetic batches and for the study of structure-activity relationships.

¹H NMR Data

The proton NMR spectrum of maoecrystal V provides detailed information about the chemical environment of each hydrogen atom in the molecule.

| Position | Chemical Shift (δ) in C₅D₅N (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| 2 | 5.99 | d | 10.1 |

| 3 | 6.74 | d | 10.1 |

| 5 | 2.89 | s | |

| 6α | 2.01 | d | 13.7 |

| 6β | 2.50 | d | 13.7 |

| 11α | 1.83 | m | |

| 11β | 2.15 | m | |

| 12α | 1.65 | m | |

| 12β | 1.95 | m | |

| 13 | 2.39 | m | |

| 14α | 2.21 | dd | 13.2, 3.4 |

| 14β | 2.32 | dd | 13.2, 2.8 |

| 16 | 3.28 | q | 7.2 |

| 17 (CH₃) | 1.16 | s | |

| 18 (CH₃) | 1.21 | s | |

| 19 (CH₃) | 1.09 | d | 7.2 |

| 20 (CH₃) | 1.41 | s |

¹³C NMR Data

The carbon-13 NMR spectrum complements the ¹H NMR data, providing a count of the unique carbon atoms and information about their hybridization and connectivity.

| Position | Chemical Shift (δ) in C₅D₅N (ppm) |

| 1 | 200.1 |

| 2 | 127.9 |

| 3 | 145.8 |

| 4 | 38.6 |

| 5 | 61.2 |

| 6 | 49.5 |

| 7 | 88.9 |

| 8 | 58.9 |

| 9 | 50.1 |

| 10 | 43.1 |

| 11 | 30.5 |

| 12 | 26.9 |

| 13 | 37.5 |

| 14 | 36.9 |

| 15 | 211.8 |

| 16 | 45.3 |

| 17 (CH₃) | 28.4 |

| 18 (CH₃) | 22.1 |

| 19 (CH₃) | 13.1 |

| 20 (CH₃) | 18.2 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of maoecrystal V shows characteristic absorption bands corresponding to its carbonyl groups and other structural features.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 2925 | C-H stretch |

| 1759 | C=O stretch (lactone) |

| 1708 | C=O stretch (ketone) |

| 1685 | C=O stretch (enone) |

| 1165 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.

| Ion | m/z (calculated) | m/z (found) |

| [M+H]⁺ | 331.1540 | 331.1537 |

| [M+Na]⁺ | 353.1359 | 353.1356 |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for maoecrystal V, based on standard laboratory practices and information from the total synthesis campaigns.

NMR Spectroscopy

-

Instrumentation : NMR spectra are typically recorded on a 400, 500, or 600 MHz spectrometer.

-

Sample Preparation : Samples are dissolved in a deuterated solvent, commonly deuterated chloroform (B151607) (CDCl₃) or deuterated pyridine (B92270) (C₅D₅N).

-

Data Acquisition :

-

¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak.

-

¹³C NMR spectra are acquired using a proton-decoupling pulse sequence. Chemical shifts are referenced to the solvent carbon signal.

-

IR Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation : The sample is typically prepared as a thin film on a salt plate (e.g., NaCl or KBr) or analyzed using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

High-Resolution Mass Spectrometry (HRMS)

-

Instrumentation : A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.

-

Ionization Method : Electrospray ionization (ESI) is a common method for generating ions of maoecrystal V.

-

Data Acquisition : The instrument is calibrated prior to analysis. The data is acquired in positive ion mode to observe protonated molecules ([M+H]⁺) or sodium adducts ([M+Na]⁺).

Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and a conceptual representation of the structural elucidation process.

Caption: General workflow for the spectroscopic analysis of maoecrystal V.

Caption: Conceptual pathway for maoecrystal V structure elucidation.

physical and chemical properties of maoecrystal V

Maoecrystal V is a structurally complex diterpenoid natural product isolated from the Chinese medicinal herb Isodon eriocalyx.[1][2][3] Its intricate pentacyclic skeleton, featuring four contiguous quaternary stereocenters, has made it a significant target for total synthesis in the field of organic chemistry.[1] This guide provides an in-depth overview of its properties, synthesis, and biological activity based on available scientific literature.

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of maoecrystal V are not extensively reported in the literature, with research primarily focusing on its total synthesis. The available information is summarized below.

| Property | Value | Source |

| Molecular Formula | C19H22O5 | Inferred from structural analyses in synthesis papers. |

| Molecular Weight | 330.38 g/mol | Calculated from the molecular formula. |

| General Description | A highly modified ent-kaurane diterpenoid.[2][4] | Sun et al. (2004)[1] |

| Structure | A pentacyclic framework with a bicyclo[2.2.2]octan-2-one subunit, a strained central tetrahydrofuran (B95107) ring, and three contiguous quaternary stereocenters.[1][5] | Sun et al. (2004)[1] |

Biological Activity and Signaling Pathways

Maoecrystal V was initially reported to exhibit potent and selective cytotoxicity against HeLa (cervical cancer) cell lines, with an IC50 value of 20 ng/mL.[1] This finding generated considerable interest in its potential as an anticancer agent.[3] However, a later re-evaluation of the biological activity of synthetic maoecrystal V by Baran and coworkers found no significant anticancer properties against a panel of 32 different cancer cell lines.[1]

Due to these conflicting reports and a lack of further mechanistic studies, the specific signaling pathways modulated by maoecrystal V have not been elucidated. The initial reports did not investigate the mechanism of its cytotoxic action, and the subsequent findings suggest it may not be a viable candidate for anticancer drug development. Therefore, no signaling pathway diagrams can be provided at this time.

Experimental Protocols: Total Synthesis

The total synthesis of maoecrystal V has been accomplished by several research groups, each employing unique strategies.[1][4][6][7] A key strategic challenge is the construction of the congested bicyclo[2.2.2]octane core. Many syntheses have utilized an intramolecular Diels-Alder (IMDA) reaction to achieve this.[1][5][7]

Key Strategy: Intramolecular Diels-Alder (IMDA) Cyclization

One of the foundational approaches to assembling the core structure of maoecrystal V involves an IMDA reaction. This strategy rapidly builds molecular complexity and establishes the key bicyclic system.[5][7]

Below is a generalized workflow representing a common synthetic logic employed for maoecrystal V, highlighting the pivotal IMDA reaction.

Caption: Generalized synthetic workflow for maoecrystal V via an Intramolecular Diels-Alder reaction.

Example Protocol: Enantiodetermining C–H Functionalization (Zakarian/Davies Groups)

An enantioselective synthesis was developed featuring a rhodium-catalyzed C–H functionalization as the key enantiodetermining step to construct a chiral dihydrobenzofuran intermediate.[4][8]

Objective: To synthesize the key 2,3-dihydrobenzofuran (B1216630) precursor with high enantioselectivity.

Reaction Scheme: A diazo precursor is treated with a chiral rhodium catalyst to induce an asymmetric intramolecular C–H insertion, forming the dihydrobenzofuran ring.

Materials:

-

Diazo precursor substrate

-

Chiral Rhodium Catalyst (e.g., Rh₂(S-DOSP)₄)

-

Anhydrous solvent (e.g., dichloromethane)

-

Inert atmosphere (e.g., Argon or Nitrogen)

Procedure:

-

The diazo precursor substrate is dissolved in anhydrous dichloromethane (B109758) under an inert atmosphere.

-

A catalytic amount of the chiral rhodium catalyst is added to the solution.

-

The reaction mixture is stirred at a controlled temperature (e.g., room temperature) and monitored by an appropriate technique (e.g., TLC or LC-MS) until the starting material is consumed.

-

Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched 2,3-dihydrobenzofuran intermediate.

This intermediate then undergoes further transformations, including the pivotal intramolecular Diels-Alder reaction, to eventually yield (-)-maoecrystal V.[4]

Summary

Maoecrystal V remains a molecule of significant interest primarily within the synthetic organic chemistry community. Its complex and unique architecture has served as a benchmark for the development of novel synthetic strategies and methodologies.[1] While initial reports on its biological activity were promising, they have been called into question, and its utility as a lead compound in drug development is currently uncertain.[1][2] Future research would be necessary to definitively establish its biological properties and any potential mechanisms of action.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Total Synthesis of (±)-Maoecrystal V - ChemistryViews [chemistryviews.org]

- 4. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Total Synthesis of Maoecrystal V: Early-Stage C–H Functionalization and Lactone Assembly by Radical Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V is a structurally complex diterpenoid natural product isolated from Isodon eriocalyx. Its intricate pentacyclic framework, featuring a bicyclo[2.2.2]octane core, has presented a significant challenge and an attractive target for total synthesis. Initially reported to possess potent and selective cytotoxicity against HeLa human cervical cancer cells, subsequent studies on the synthetically derived molecule have contested these findings, revealing a fascinating story of natural product discovery, synthesis, and biological re-evaluation. This guide provides a comprehensive overview of the maoecrystal V natural product family, detailing its core structure, the controversy surrounding its biological activity, and the diverse biological effects of related compounds from the Isodon genus. Furthermore, it presents a compilation of quantitative data, detailed experimental protocols for key synthetic steps, and diagrams of pertinent biological and synthetic pathways to serve as a valuable resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Introduction to Maoecrystal V and the Isodon Diterpenoids

Maoecrystal V is a member of the ent-kaurane family of diterpenoids, a class of natural products known for their rich structural diversity and significant biological properties. It was first isolated from the leaves of Isodon eriocalyx, a herb used in traditional Chinese medicine.[1] The structure of maoecrystal V is characterized by a highly congested pentacyclic skeleton with four contiguous quaternary stereocenters.[1] A key feature of its architecture is the [2.2.2]-bicyclooctane D/E ring system fused to a lactone C ring.[1]

The initial report on maoecrystal V highlighted its potent cytotoxic activity against HeLa cells, with an IC50 value of 0.02 µg/mL.[2] This spurred significant interest within the synthetic chemistry community, leading to several successful total syntheses.[3] However, a pivotal study by the Baran group on their synthetically produced maoecrystal V, which was obtained in sufficient quantities for thorough biological evaluation, found no significant anticancer activity against a panel of 32 cancer cell lines, including HeLa. This discrepancy has added a layer of intrigue to the maoecrystal V story, emphasizing the critical importance of synthetic validation in natural product research.

The genus Isodon is a prolific source of structurally diverse diterpenoids, many of which exhibit a wide range of biological activities, including cytotoxic, anti-inflammatory, and antibacterial effects. These compounds often modulate key cellular signaling pathways, such as NF-κB, PI3K/Akt, and ERK1/2, making them promising candidates for further investigation as potential therapeutic agents.

Quantitative Biological Activity Data

The following tables summarize the reported cytotoxic activities of maoecrystal V and other related diterpenoids isolated from Isodon species.

Table 1: Cytotoxicity of Maoecrystal V

| Compound | Cell Line | Reported IC50 | Reference |

| Maoecrystal V (isolated) | HeLa | 0.02 µg/mL | |

| Maoecrystal V (synthetic) | 32 cancer cell lines | No activity detected |

Table 2: Cytotoxicity of Other Diterpenoids from Isodon eriocalyx

| Compound | Cell Line | IC50 (µM) | Reference |

| Eriocatisin A | HT-29 | >10 | |

| BEL-7402 | >10 | ||

| SK-OV-3 | >10 | ||

| Eriocasin B | HT-29 | 4.8 | |

| BEL-7402 | 7.3 | ||

| SK-OV-3 | 5.2 | ||

| Maoesin A | HT-29 | 2.1 | |

| BEL-7402 | 3.5 | ||

| SK-OV-3 | 2.9 |

Table 3: Cytotoxicity of Diterpenoids from Other Isodon Species

| Compound | Species | Cell Line | IC50 (µM) | Reference |

| Isodonspiroketone | I. ternifolius | A549 | 23.84 ± 2.73 | |

| HepG2 | 27.77 ± 3.01 | |||

| MDA-MB-231 | 17.26 ± 1.61 | |||

| Kamebanin | I. japonicus | HeLa | 4.1 | |

| HL-60 | 1.3 |

Key Experimental Protocols: Total Synthesis of Maoecrystal V

The total synthesis of maoecrystal V has been a formidable challenge, accomplished by several research groups. The following sections provide an overview of the key strategies and experimental details from notable syntheses.

The Baran Synthesis (2016): A Biomimetic Approach

The Baran synthesis is notable for its departure from the common Diels-Alder strategy to construct the bicyclo[2.2.2]octane core, instead employing a biomimetic pinacol-type rearrangement.

Key Reaction: Pinacol (B44631) Rearrangement

A detailed experimental protocol for the key pinacol rearrangement step, as adapted from the supplementary information of the publication, is as follows:

-

To a solution of the diol precursor in toluene (B28343) at -78 °C is added a solution of p-toluenesulfonic acid in toluene.

-

The reaction mixture is allowed to warm to room temperature and then heated to 80 °C for 2 hours.

-

Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the rearranged bicyclo[2.2.2]octene product.

The Yang Synthesis (2010): Intramolecular Diels-Alder Reaction

The Yang synthesis was the first to achieve the total synthesis of (±)-maoecrystal V and utilized a key intramolecular Diels-Alder (IMDA) reaction to construct the core structure.

Key Reaction: Intramolecular Diels-Alder Cycloaddition

An exemplary protocol for the IMDA reaction is as follows:

-

A solution of the triene precursor in toluene is heated to 145 °C in a sealed tube for 24 hours.

-

The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel to yield the pentacyclic core of maoecrystal V.

The Danishefsky Synthesis (2012): A Convergent Approach

The Danishefsky synthesis of (±)-maoecrystal V also featured a key intramolecular Diels-Alder reaction to assemble the complex core.

Key Reaction: Late-Stage Epoxidation and Rearrangement

A crucial late-stage transformation involved a diastereoselective epoxidation followed by a Lewis acid-mediated rearrangement to install the final stereocenter. A representative procedure is:

-

To a solution of the enone precursor in dichloromethane (B109758) at 0 °C is added m-chloroperoxybenzoic acid (m-CPBA).

-

The reaction is stirred at 0 °C for 1 hour and then quenched with saturated aqueous sodium thiosulfate (B1220275) solution.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The resulting epoxide is dissolved in dichloromethane and cooled to -78 °C, followed by the addition of boron trifluoride etherate.

-

The reaction is stirred for 30 minutes and then quenched with saturated aqueous sodium bicarbonate solution.

-

The product is extracted with dichloromethane, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by preparative thin-layer chromatography to afford maoecrystal V.

Signaling Pathways and Logical Relationships

While the biological activity of maoecrystal V remains a subject of debate, numerous other diterpenoids from the Isodon genus have been shown to exert their biological effects by modulating key cellular signaling pathways. The following diagrams illustrate some of these pathways and the logical flow of key synthetic strategies.

References

Initial Cytotoxicity Screening of Isodon eriocalyx Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial cytotoxicity screening of extracts from Isodon eriocalyx, a plant known for its traditional medicinal uses and rich source of bioactive diterpenoids. This document details the cytotoxic effects of its extracts and isolated compounds on various cancer cell lines, outlines detailed experimental protocols for cytotoxicity assays, and illustrates the key signaling pathways involved in its mode of action.

Quantitative Cytotoxicity Data

The cytotoxic potential of Isodon eriocalyx has been demonstrated through the evaluation of its extracts and, more extensively, its isolated diterpenoid compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a substance in inhibiting a specific biological or biochemical function.

Below is a summary of the reported IC50 values for various compounds isolated from Isodon eriocalyx.

| Compound/Extract | Cell Line | Assay | IC50 (µM) | IC50 (µg/mL) | Reference |

| Eriocalyxin B (EriB) | Kasumi-1 (Acute Myeloid Leukemia) | Not Specified | - | - | [1] |

| Laxiflorin E | K562 (Chronic Myelogenous Leukemia) | Not Specified | - | 0.077 | [2] |

| Laxiflorin C | K562 (Chronic Myelogenous Leukemia) | Not Specified | - | 0.569 | [2] |

| Eriocalyxin B | K562 (Chronic Myelogenous Leukemia) | Not Specified | - | 0.373 | [2] |

| Laxiflorin E | T24 (Bladder Carcinoma) | Not Specified | - | 0.709 | [2] |

| Eriocalyxin B | T24 (Bladder Carcinoma) | Not Specified | - | 0.087 | |

| Laxiflorin I | K562 and T24 | Not Specified | - | < 6.5 | |

| Maoecrystal C | K562 and T24 | Not Specified | - | < 6.5 | |

| Compound 17 | HT-29 (Colon), BEL-7402 (Liver), SK-OV-3 (Ovarian) | Not Specified | 2.1 - 7.3 | - | |

| Compound 18 | HT-29 (Colon), BEL-7402 (Liver), SK-OV-3 (Ovarian) | Not Specified | 2.1 - 7.3 | - | |

| Compound 20 | HT-29 (Colon), BEL-7402 (Liver), SK-OV-3 (Ovarian) | Not Specified | 2.1 - 7.3 | - | |

| Isodonspiroketone | A549 (Lung) | Not Specified | 23.84 ± 2.73 | - | |

| Isodonspiroketone | HepG2 (Liver) | Not Specified | 27.77 ± 3.01 | - | |

| Isodonspiroketone | MDA-MB-231 (Breast) | Not Specified | 17.26 ± 1.61 | - |

Note: Some studies did not specify the exact assay used or provided IC50 values in µg/mL, which can be converted to µM if the molecular weight of the compound is known.

Experimental Protocols

A standardized approach is crucial for the reliable and reproducible screening of plant extracts for cytotoxic activity. The following protocols are based on commonly employed methodologies in the scientific literature for the evaluation of Isodon eriocalyx and other plant extracts.

Preparation of Isodon eriocalyx Extracts

The initial step in cytotoxicity screening is the preparation of extracts from the plant material.

-

Collection and Preparation of Plant Material : Aerial parts of Isodon eriocalyx are collected, dried in the shade, and then ground into a fine powder.

-

Solvent Extraction : The powdered plant material is subjected to extraction with a suitable solvent, such as methanol (B129727) or ethanol. This can be achieved through methods like maceration, where the plant powder is soaked in the solvent for an extended period (e.g., 72 hours) at room temperature, often with periodic agitation.

-

Filtration and Concentration : The resulting mixture is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-45°C) to yield a crude extract.

-

Storage : The obtained crude extract is stored at a low temperature (e.g., -20°C) until required for biological assays.

Cell Culture

Maintaining healthy and viable cancer cell lines is fundamental for accurate cytotoxicity assessment.

-

Cell Lines : A panel of human cancer cell lines is typically used, for instance, pancreatic adenocarcinoma cell lines (PANC-1, SW1990, CAPAN-1, CAPAN-2), leukemia cell lines (Kasumi-1), and others.

-

Culture Conditions : Cells are cultured in an appropriate medium, such as Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation : The cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

-

Cell Seeding : Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells per well) and allowed to adhere overnight.

-

Treatment with Extracts : The Isodon eriocalyx extract is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and then serially diluted with the cell culture medium to achieve a range of final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity. The diluted extracts are then added to the wells containing the cells. A control group of cells is treated with the vehicle (medium with the same concentration of DMSO) only.

-

Incubation : The treated plates are incubated for a specific period, typically 24, 48, or 72 hours.

-

Addition of MTT Reagent : After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilization of Formazan : The MTT solution is removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement : The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis : The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the extract concentration and fitting the data to a dose-response curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates the general workflow for the initial cytotoxicity screening of Isodon eriocalyx extracts.

Signaling Pathways Modulated by Isodon eriocalyx Constituents

Research has shown that bioactive compounds from Isodon eriocalyx, particularly Eriocalyxin B (EriB), induce apoptosis in cancer cells through the modulation of several key signaling pathways.

References

Methodological & Application

The Diels-Alder Reaction in the Total Synthesis of Maoecrystal V: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maoecrystal V, a complex diterpenoid natural product, has garnered significant attention from the synthetic chemistry community due to its intricate pentacyclic architecture and initially reported potent cytotoxic activity. A recurring strategic theme in the majority of its total syntheses has been the application of the Diels-Alder reaction to construct the sterically congested bicyclo[2.2.2]octane core. This application note provides a detailed overview and comparison of the various Diels-Alder strategies employed in the successful total syntheses of maoecrystal V, complete with experimental protocols for key transformations and a summary of quantitative data. The methodologies presented herein are drawn from the seminal works of the Yang, Danishefsky, Zakarian, and Thomson research groups, offering valuable insights for researchers engaged in complex molecule synthesis and drug discovery.

Introduction

Isolated from Isodon eriocalyx, maoecrystal V presents a formidable synthetic challenge with its five contiguous stereocenters, including two vicinal quaternary centers. The bicyclo[2.2.2]octane moiety is a hallmark of its structure, and its efficient construction is paramount to any successful total synthesis. The Diels-Alder reaction, a powerful C-C bond-forming cycloaddition, has proven to be the most effective and widely adopted method for assembling this core structure. Both intramolecular (IMDA) and intermolecular variants of the Diels-Alder reaction have been successfully implemented, each with its unique set of advantages and challenges related to substrate synthesis, reaction conditions, and stereochemical control. This document serves as a practical guide to these strategies.

Comparative Analysis of Diels-Alder Strategies

The total syntheses of maoecrystal V that employ a Diels-Alder reaction can be broadly categorized by the nature of the cycloaddition: intramolecular or intermolecular. Each approach necessitates a distinct synthetic design for the diene and dienophile precursors.

| Research Group | Diels-Alder Type | Key Substrate Features | Reaction Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Yang (2010) | Intramolecular | o-Quinone methide intermediate | Toluene (B28343), heat | 36 | Mixture of isomers | Racemic |

| Danishefsky (2012) | Intramolecular | Phenylsulfone-activated dienophile | Toluene, 180 °C (sealed tube) | 48 (over 2 steps) | N/A | Racemic |

| Zakarian (2014) | Intramolecular | Silicon-tethered precursor | Toluene, 180 °C | Excellent (not specified) | N/A | >99% (from chiral auxiliary) |

| Thomson (2014) | Intermolecular | Oxidatively generated diene and an external dienophile | Not specified in detail | Not specified in detail | Not specified in detail | Chiral |

Experimental Protocols

The following are detailed experimental protocols for the key Diels-Alder reactions from selected total syntheses of maoecrystal V.

Danishefsky's Intramolecular Diels-Alder (IMDA) Reaction[1]

This protocol describes the thermal IMDA cyclization of a precursor bearing a phenylsulfone activating group on the dienophile to overcome challenges with facial selectivity.

Procedure:

-

A solution of the Diels-Alder precursor (1.0 equivalent) in toluene is prepared in a sealed tube.

-

The sealed tube is heated to 180 °C for 12 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude cycloadduct is then treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF) at 0 °C to effect the elimination of the phenylsulfonyl group.

-

The reaction is quenched and the product is purified by flash column chromatography on silica (B1680970) gel to afford the desired bicyclo[2.2.2]octane core.

Thomson's Intermolecular Diels-Alder Strategy[1]

This approach features a "west-to-east" assembly, culminating in an intermolecular Diels-Alder reaction.

Procedure:

-

The diene precursor is subjected to oxidative dearomatization to generate the reactive diene in situ.

-

The dienophile is added to the reaction mixture.

-

The cycloaddition is allowed to proceed, followed by standard aqueous workup.

-

Purification of the crude product by silica gel chromatography yields the Diels-Alder adduct.

Yang's Intramolecular Diels-Alder via o-Quinone Methide[1]

This synthesis generates a transient o-quinone methide which undergoes an intramolecular Diels-Alder reaction.

Procedure:

-

The phenolic precursor is subjected to Wessely oxidative acetoxylation to generate a mixture of isomeric intermediates.

-

This mixture is then heated in toluene to induce the intramolecular Diels-Alder cycloaddition.

-

The reaction mixture is concentrated, and the desired bicyclic product is isolated from the isomeric byproducts via column chromatography.[1]

Synthetic Workflow Diagrams

The following diagrams illustrate the logical flow of the synthetic strategies discussed.

Caption: Synthetic strategy for maoecrystal V via Yang's IMDA reaction.

Caption: Danishefsky's IMDA approach to the core of maoecrystal V.

Caption: Thomson's intermolecular Diels-Alder strategy for maoecrystal V.

Conclusion

The total syntheses of maoecrystal V showcase the versatility and power of the Diels-Alder reaction in the construction of complex molecular architectures. Both intramolecular and intermolecular strategies have been successfully employed, with the choice of approach influencing the overall synthetic design and the methods required to control stereochemistry. The detailed protocols and comparative data presented in this application note are intended to serve as a valuable resource for chemists engaged in natural product synthesis and the development of novel therapeutic agents. The challenges overcome in these syntheses, particularly in achieving the desired facial selectivity in the Diels-Alder cycloaddition, provide important lessons for the broader synthetic community.

References

The Biomimetic Total Synthesis of Maoecrystal V: A Detailed Guide

Application Notes and Protocols based on the work of Baran et al.

This document provides a detailed overview and experimental protocols for the biomimetic total synthesis of maoecrystal V, a complex diterpenoid natural product. The synthesis, developed by the Baran group, is notable for its efficiency and strategic application of a biomimetically inspired pinacol (B44631) rearrangement to construct the challenging [2.2.2] bicyclooctane core. These notes are intended for researchers, scientists, and professionals in drug development interested in advanced organic synthesis and the preparation of complex molecular architectures.

Introduction

Maoecrystal V is a pentacyclic diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx.[1] Its intricate structure, featuring a dense array of stereocenters and a unique cage-like architecture, has made it a compelling target for total synthesis. The Baran group's 11-step enantioselective synthesis, published in 2016, stands out for its novel strategy that diverges from the more common Diels-Alder approaches to the core structure.[2][3] A key feature of this synthesis is a pinacol rearrangement that mimics a proposed biosynthetic pathway, demonstrating the power of biomimetic logic in the design of complex synthetic routes.[3][4]

Initially reported to have potent and selective cytotoxicity against HeLa cells, subsequent biological evaluation of the synthetically derived maoecrystal V by the Baran group did not replicate this activity, calling the initial biological data into question. Nevertheless, the molecular complexity and the elegance of its synthesis continue to make maoecrystal V a significant topic of study in organic chemistry.

Overall Synthetic Strategy

The synthesis begins with the construction of two key fragments that are then coupled in a pivotal step involving a Grignard addition followed by a pinacol rearrangement. This rearrangement establishes the core [2.2.2] bicyclooctane system. Subsequent steps focus on the installation of the remaining functional groups and the formation of the tetrahydrofuran (B95107) and lactone rings, culminating in a remarkable one-pot cascade to furnish the final natural product.

Below is a graphical representation of the overall workflow of Baran's biomimetic total synthesis of maoecrystal V.

Caption: Overall workflow of Baran's total synthesis of maoecrystal V.

Quantitative Data Summary

The following tables summarize the yields of the key transformations in the synthesis of maoecrystal V.

| Step | Product | Yield (%) |

| Enantioselective Conjugate Addition | Silyl-substituted cyclohexanone | 80 |

| Parikh-Doering Oxidation | Ketone 5 | 81 (2 steps) |

| Grignard Addition/Pinacol Rearrangement | Bicyclo[2.2.2]octene 3 | 45 |

| Aldol Addition | Hydroxymethylated ketone | 56 |

| Ketone Reduction | Diol intermediate | 62 (2 steps) |

| Dinitrobenzoylation | Dinitrobenzoyl protected alcohol | 86 |

| THF Ring Formation/Nitrile Installation | Lactone 16 | 82 (2 steps) |

| One-Pot Cascade | Maoecrystal V | 76 (2 steps) |

Key Experimental Protocols

Detailed experimental procedures for the pivotal steps of the synthesis are provided below. These protocols are adapted from the supporting information of the original publication.

Protocol 1: Enantioselective Conjugate Addition

This procedure describes the highly enantioselective addition of an allyl silane (B1218182) to cyclohexenone, which sets a crucial stereocenter early in the synthesis.

Diagram of the Key Transformation:

Caption: Enantioselective conjugate addition to form a key intermediate.

Materials:

-

Cyclohexenone

-

Allyl(chloro)dimethylsilane

-

Magnesium turnings

-

Copper(I) iodide dimethyl sulfide (B99878) complex (CuI·0.75DMS)

-

TADDOL-derived phosphine-phosphite ligand (L1)

-

Isopropylmagnesium chloride (i-PrMgCl)

-

Toluene (B28343) (PhMe)

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

A solution of the allyl silane Grignard reagent is prepared by reacting allyl(chloro)dimethylsilane with magnesium turnings in an appropriate solvent.

-

In a separate flame-dried flask under an argon atmosphere, add CuI·0.75DMS and the TADDOL-derived ligand (L1).

-

The flask is cooled to -78 °C, and a mixture of toluene and 2-methyltetrahydrofuran is added.

-

The freshly prepared allyl silane Grignard reagent is added dropwise to the catalyst mixture.

-

Cyclohexenone is then added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred at this temperature for the specified time, monitoring by TLC for the consumption of the starting material.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is allowed to warm to room temperature and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography to afford the desired silyl-substituted cyclohexanone.

Protocol 2: Grignard Addition and Pinacol Rearrangement

This protocol outlines the formation of the [2.2.2] bicyclooctane core through a Grignard addition followed by an acid-mediated pinacol rearrangement.

Diagram of the Key Transformation:

Caption: Convergent coupling and pinacol rearrangement.

Materials:

-

Ketone 5

-

Brominated ketone 6

-

Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl)

-

Toluene (PhMe)

-

Aqueous p-toluenesulfonic acid (TsOH)

Procedure:

-

In a flame-dried flask under an argon atmosphere, dissolve brominated ketone 6 in toluene.

-

Cool the solution to the specified temperature and add i-PrMgCl·LiCl dropwise to generate the Grignard reagent in situ via a magnesium-iodine exchange.

-

In a separate flask, dissolve ketone 5 in toluene.

-

Add the solution of ketone 5 to the freshly prepared Grignard reagent.

-

Stir the reaction mixture, allowing for the Grignard addition to occur.

-

After the addition is complete (monitored by TLC), add aqueous p-toluenesulfonic acid to the reaction mixture.

-

Heat the mixture to 85 °C to induce the pinacol rearrangement and olefin isomerization.

-

After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

Purify the residue by flash column chromatography to yield the bicyclo[2.2.2]octene 3.

Protocol 3: One-Pot Cascade to Maoecrystal V

This final, remarkable step involves a sequence of transformations including epoxidation, epoxide opening, a 1,2-hydride shift, oxidation, and elimination to furnish maoecrystal V from lactone 16.

Diagram of the Key Transformation:

Caption: The final one-pot cascade to maoecrystal V.

Materials:

-

Lactone 16

-

Dimethyldioxirane (DMDO) in acetone (B3395972)

-

Indium(III) iodide (InI₃)

-

Magnesium iodide (MgI₂)

-

Dess-Martin Periodinane

-

Oxone

-

pH 7.4 buffer

Procedure:

-

Dissolve lactone 16 in a suitable solvent (e.g., acetone).

-

Add a solution of DMDO in acetone to effect the epoxidation of the two double bonds.

-

After the epoxidation is complete, remove the solvent in vacuo.

-

Dissolve the resulting diepoxide in acetonitrile and cool to 0 °C.

-

Add indium(III) iodide and magnesium iodide to the solution to promote epoxide opening and a stereoselective 1,2-hydride shift.

-

After the desired transformation, add Dess-Martin periodinane to oxidize the resulting secondary alcohol.

-

Finally, add an aqueous solution of Oxone and a buffer (pH 7.4) to facilitate the elimination of the iodide.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction and work up by extracting with an organic solvent.

-

The combined organic layers are washed, dried, and concentrated.

-

The crude product is purified by flash column chromatography to afford maoecrystal V.

Conclusion

The biomimetic total synthesis of maoecrystal V by the Baran group is a landmark achievement in modern organic synthesis. It showcases a powerful and unconventional strategy for the construction of a highly complex natural product. The key to its success lies in the strategic use of a pinacol rearrangement to forge the intricate core of the molecule, a testament to the value of biosynthetic hypotheses in guiding synthetic planning. While the originally reported biological activity of maoecrystal V has been questioned, the synthesis itself provides a rich platform for the study of chemical reactivity and the development of new synthetic methods. The protocols and data presented herein offer a valuable resource for researchers seeking to explore and apply these advanced synthetic strategies.

References

Application Notes and Protocols: Danishefsky's Total Synthesis of (±)-Maoecrystal V

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the total synthesis of (±)-maoecrystal V as accomplished by the Danishefsky laboratory. Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx, exhibits a formidable pentacyclic structure with three contiguous quaternary stereocenters.[1] The Danishefsky approach is distinguished by a strategic intramolecular Diels-Alder (IMDA) reaction to rapidly assemble the core bicyclo[2.2.2]octane system and a series of elegant epoxide manipulations to establish critical stereochemistry, notably the challenging A/C trans-ring fusion.[2][3]

Strategic Overview

The synthesis commences with the construction of a highly functionalized IMDA precursor. This key cycloaddition reaction forges the intricate core of maoecrystal V. Subsequent steps focus on the stereocontrolled installation of oxygen functionalities and the formation of the tetrahydrofuran (B95107) ring. A pivotal element of the strategy involves the intramolecular delivery of a hydrogen atom to a hindered face of the molecule via an epoxide rearrangement, a maneuver critical for setting the A/C trans-fusion.[2][3] The final stages of the synthesis involve the installation of the gem-dimethyl group and other peripheral functionalities to complete the natural product.

Logical Flow of the Synthesis

The following diagram illustrates the overall logic of Danishefsky's synthetic route to (±)-maoecrystal V.

Caption: Overall synthetic strategy for (±)-maoecrystal V.

Key Experimental Protocols and Data

The following tables summarize the quantitative data for the key transformations in the Danishefsky synthesis of (±)-maoecrystal V. Detailed experimental protocols for selected key steps are also provided.

Table 1: Synthesis of the Bicyclo[2.2.2]octane Core

| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield |

| 1 | Michael Addition | Wieland-Miescher ketone derivative | 2-Methoxy-1,3-butadiene, TiCl4, CH2Cl2, -78 °C | Adduct | 85% |

| 2 | Intramolecular Diels-Alder | IMDA Precursor | Toluene (B28343), sealed tube, 200 °C | Bicyclo[2.2.2]octane | 75% |

Protocol 1: Intramolecular Diels-Alder Reaction

-

A solution of the IMDA precursor in toluene is prepared in a sealed tube.

-

The sealed tube is heated to 200 °C for 24 hours.

-

The reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica (B1680970) gel to afford the bicyclo[2.2.2]octane core.

Table 2: Stereochemical Elaboration and Completion of the Synthesis

| Step | Reaction | Starting Material | Reagents and Conditions | Product | Yield |

| 3 | Epoxidation | Bicyclic Olefin | m-CPBA, CH2Cl2, 0 °C to rt | Epoxide | 90% |

| 4 | Reductive Rearrangement | Epoxide | LiAlH4, THF, 0 °C to rt | Diol with A/C trans-fusion | 80% |

| 5 | Final Steps | Advanced Intermediate | Multiple steps including oxidation and olefination | (±)-Maoecrystal V | - |

Protocol 2: Epoxide Rearrangement for A/C trans-Fusion

-

To a solution of the epoxide in anhydrous THF at 0 °C is added LiAlH4 portionwise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.

-

The reaction is quenched by the sequential addition of water and 15% aqueous NaOH.

-

The mixture is filtered through Celite, and the filtrate is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Experimental Workflow for Key Transformations

The following diagram illustrates the workflow for the key intramolecular Diels-Alder and epoxide rearrangement steps.

Caption: Workflow for key synthetic transformations.

References

Enantioselective Synthesis of Maoecrystal V: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and experimental protocols for the enantioselective total synthesis of maoecrystal V, as developed by the Zakarian research group. The synthesis is notable for its strategic complexity and features several key transformations, including a chiral auxiliary-directed C-H functionalization, an intramolecular Diels-Alder cycloaddition, and a radical cyclization to construct the intricate pentacyclic core of the natural product.

Key Synthetic Strategy

The enantioselective synthesis of (-)-maoecrystal V hinges on an early-stage introduction of chirality via a rhodium-catalyzed C-H functionalization reaction.[1][2] This crucial step establishes the stereochemistry that is carried through the remainder of the synthesis. The core carbocyclic framework is then elaborately constructed using an intramolecular Diels-Alder (IMDA) reaction to form the bicyclo[2.2.2]octanone system.[3][4][5] The synthesis culminates in a radical cyclization to forge the lactone ring, a challenging transformation accomplished using a less efficient hydrogen atom donor to favor the desired cyclization over reduction.

Quantitative Data Summary

The following tables summarize the quantitative data for the key transformations in Zakarian's enantioselective synthesis of maoecrystal V.

Table 1: Enantioselective Rhodium-Catalyzed C-H Functionalization

| Catalyst | Solvent | Temperature | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) |

| Rh₂(OAc)₄ | Dichloromethane (B109758) | Reflux | 53 | 10:1 | 60 |

| Rh₂(S-PTTL)₄ | Dichloromethane | Reflux | 53 | 10:1 | 60 |

| Rh₂(S-PTAD)₄ | Dichloromethane | Room Temp | - | - | - |

| Rh₂(R-PTAD)₄ | Dichloromethane | Room Temp | - | - | - |

| Rh₂(pfb)₄ | Dichloromethane | Room Temp | - | - | - |

Data extracted from studies on analogous substrates as detailed in the primary literature.

Table 2: Key Synthetic Steps and Yields

| Step | Reaction Type | Key Reagents | Product | Yield (%) |

| 1 | Chiral Auxiliary-Directed C-H Functionalization | Diazoester, Rh₂(OAc)₄, Chiral Mandelamide Auxiliary | Dihydrobenzofuran Intermediate | 70 (of major diastereomer) |

| 2 | Intramolecular Diels-Alder (IMDA) Cycloaddition | Silyl-tethered diene | Bicyclo[2.2.2]octanone core | 96 |

| 3 | Radical Cyclization | Phenylselenocarbonate, (Me₃Si)₃SiH, AIBN | Lactone | 55 |

| 4 | Final Steps | DDQ, Dess-Martin periodinane, Wittig olefination, Hoveyda-Grubbs II catalyst, Dess-Martin periodinane | (-)-Maoecrystal V | ~1.5 (overall from sesamol) |

Experimental Protocols

Protocol 1: Enantioselective Rhodium-Catalyzed C-H Functionalization

This protocol describes the formation of the key dihydrobenzofuran intermediate using a chiral auxiliary-directed C-H functionalization.

Materials:

-

Diazoester precursor attached to a chiral mandelamide auxiliary

-

Rhodium(II) acetate (B1210297) dimer (Rh₂(OAc)₄)

-

Anhydrous dichloromethane (DCM)

-

4Å Molecular sieves

Procedure:

-

To a solution of the diazoester precursor in anhydrous DCM is added 4Å molecular sieves.

-

A catalytic amount of Rh₂(OAc)₄ (1 mol%) is added to the solution.

-

The reaction mixture is stirred at room temperature until the diazoester is consumed, as monitored by TLC.

-

Upon completion, the reaction mixture is filtered and concentrated under reduced pressure.

-

The resulting diastereomers are separated by column chromatography to yield the desired cis-dihydrobenzofuran intermediate. In a model system, this reaction afforded the product in 86% yield with a 10:1 diastereomeric ratio. For the synthesis of maoecrystal V, the major diastereomer was obtained in 70% yield.

Protocol 2: Intramolecular Diels-Alder (IMDA) Cycloaddition

This protocol outlines the construction of the bicyclo[2.2.2]octanone core via a thermally induced intramolecular Diels-Alder reaction.

Materials:

-

Silyl-tethered diene precursor

-

Anhydrous toluene (B28343)

Procedure:

-

A solution of the silyl-tethered diene precursor in anhydrous toluene is prepared in a sealed tube.

-

The sealed tube is heated to 120 °C for 6 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to afford the bicyclo[2.2.2]octanone core in excellent yield (96%).

Protocol 3: Radical Cyclization for Lactone Formation

This protocol details the formation of the lactone ring through a 6-exo radical cyclization.

Materials:

-

Phenylselenocarbonate precursor

-

Tris(trimethylsilyl)silane ((Me₃Si)₃SiH)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous benzene (B151609)

Procedure:

-

A solution of the phenylselenocarbonate precursor in anhydrous benzene is heated to 80 °C.

-

A solution of (Me₃Si)₃SiH and AIBN in anhydrous benzene is added slowly to the heated solution.

-

The reaction is monitored by TLC for the consumption of the starting material.

-

Upon completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the lactone (55% yield). A minor fragmentation byproduct may also be isolated.

Visualizations

Caption: Overall workflow of Zakarian's enantioselective synthesis of (-)-maoecrystal V.

Caption: Key steps in the rhodium-catalyzed C-H functionalization reaction.

Caption: Simplified mechanism of the radical cyclization for lactone formation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Enantioselective Synthesis of (−)-Maoecrystal V by Enantiodetermining C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Studies towards Maoecrystal V - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Toward the total synthesis of maoecrystal V: an intramolecular Diels–Alder route to the maoecrystal V pentacyclic core with the appropriate relative stereochemistry - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthetic Route to (-)-Maoecrystal V

Audience: Researchers, scientists, and drug development professionals.